molecular formula C10H8N2O4 B028812 Nicotinic Acid N-Hydroxysuccinimide Ester CAS No. 78348-28-4

Nicotinic Acid N-Hydroxysuccinimide Ester

Cat. No.: B028812
CAS No.: 78348-28-4
M. Wt: 220.18 g/mol
InChI Key: CWBHSNGMXKJGSM-UHFFFAOYSA-N
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Description

Nicotinic Acid N-Hydroxysuccinimide Ester is an amide that is used as a precursor in the synthesis of chemokines . It can be used to radiolabel chemokines for detection with a gamma counter or by using metal hydroxides for their radioactive properties .


Synthesis Analysis

N-Hydroxysuccinimide esters (NHS-esters) are important and widely used tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers . The usual strategy employed to prepare these active esters generally relies on the coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N2O4 . The molecular weight is 220.18 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate .


Chemical Reactions Analysis

N-Hydroxysuccinimide esters are sensitive to air moisture and water traces in solvents . They are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .


Physical and Chemical Properties Analysis

The computed properties of this compound include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 3, and a Topological Polar Surface Area of 76.6 Ų .

Scientific Research Applications

  • Synthesis of N-Acylamino Acids : N-Hydroxysuccinimide esters, like Nicotinic Acid N-Hydroxysuccinimide Ester, can be used to form N-acylamino acids, which are valuable in synthesizing pharmaceuticals and nutraceuticals (Lapidot, Rappoport, & Wolman, 1967).

  • Chemical Cross-Linking in Proteins : These esters are effective for cross-linking lysine residues in proteins. This application is significant in protein chemistry, although it requires careful analysis for accurate interpretation of reaction products (Kalkhof & Sinz, 2008).

  • Versatile Chemical Tools : They are versatile in various chemistry areas, with efficient strategies developed for their preparation, indicating their broad utility in chemical synthesis (Barré et al., 2016).

  • Diagnostic Tests : For instance, the tetrahydrofurfuryl ester of nicotinic acid has been used as a diagnostic test for rheumatic infection, highlighting its clinical utility (McCabe, 1956).

  • Agricultural Chemistry : Derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, show promising herbicidal activity, useful in developing new herbicides (Yu et al., 2021).

  • Pharmaceutical Agents : Glycolamide ester prodrugs of nicotinic acid derivatives demonstrate good chemical and hydrolytic stability, suggesting their potential as pharmaceutical agents (Talath et al., 2006).

  • Cardiovascular Disease Research : Nicotinic acid itself affects high-density lipoprotein (HDL) and cholesterol ester levels, influencing the risk of cardiovascular diseases (Jin, Kamanna, & Kashyap, 1997).

  • Bioconjugation Applications : The study by Klykov & Weller (2015) presents a method for quantifying N-hydroxysuccinimide esters, suitable for bioconjugation applications (Klykov & Weller, 2015).

  • Protein Labeling : They can be transformed into site-specific protein labeling on N-terminal Cys residues, expanding their applications in biochemical investigations (Dempsey et al., 2018).

Safety and Hazards

Nicotinic Acid N-Hydroxysuccinimide Ester can cause serious eye irritation and is harmful to aquatic life . It is recommended to wear eye protection/face protection, avoid release to the environment, and wash skin thoroughly after handling .

Mechanism of Action

Target of Action

Nicotinic Acid N-Hydroxysuccinimide Ester, also known as Succinimidyl Nicotinate, is a derivative of niacin (vitamin B3, PP). Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound’s interaction with its targets results in a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The affected pathways include those involved in redox metabolism and NAD-dependent pathways . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .

Pharmacokinetics

It is known that the compound is used as a precursor in the synthesis of chemokines . It can be used to radiolabel chemokines for detection with a gamma counter or by using metal hydroxides for their radioactive properties .

Result of Action

The molecular and cellular effects of the compound’s action include its role in metabolism, where it acts as an electron donor or acceptor in many vital redox reactions . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .

Biochemical Analysis

Biochemical Properties

Nicotinic Acid N-Hydroxysuccinimide Ester is known for its exceptional capability to form robust covalent bonds with a broad range of molecules . This property makes it an important activated ester used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific biochemical reactions it is involved in. For instance, it has been used to stabilize protein coatings, increasing their stability in the presence of detergents . This suggests that this compound could potentially influence cellular processes by modifying the stability and function of proteins.

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to form covalent bonds with various biomolecules. This is achieved through the reaction of the ester with primary amines, forming amide bonds . This reaction is highly specific and efficient, making this compound a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability. Like other N-Hydroxysuccinimide (NHS) esters, it is sensitive to air moisture and water traces in solvents . Therefore, careful storage and handling are necessary to prevent degradation and maintain its reactivity over time.

Metabolic Pathways

This compound is derived from nicotinic acid, which is an intermediate in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation-reduction reactions . It is unclear whether this compound itself is directly involved in any specific metabolic pathways.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBHSNGMXKJGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357880
Record name Succinimidyl Nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78348-28-4
Record name Succinimidyl Nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nicotinic acid (4.025 g, 0.0327 mol) and N-hydroxysuccinimide (3.763 g, 0.0327 mol) were dissolved in 130 ml of dioxane. Dicyclohexylcarbodiimide (6.75 g, 0.032 mol) in 20 ml of dioxane was added. The reaction mixture was then stirred at room temperature for 3 hours. The dicyclohexylurea which precipitated was removed by filtration and the solvent was removed by rotary evaporation. The crude product was recrystallized from ethyl acetate to give light yellow crystals which were then waashed with anhydrous ether. The product, obtained in 72% yield (5.2 g) and melting at 129°-131° C., has the formula: ##STR40##
Quantity
4.025 g
Type
reactant
Reaction Step One
Quantity
3.763 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
6.75 g
Type
reactant
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Quantity
20 mL
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Nicotinic acid (4.025 g, 0.0327 mol) and N-hydroxysuccinimide (3.763 g, 0.0327 mol) were dissolved in 130 ml of dioxane. Dicyclohexylcarbodiimide (6.75 g, 0.032 tool in 20 ml of dioxane was added. The reaction mixture was then stirred at room temperature for 3 hours. The dicyclohexylurea which precipitated was removed by filtration and the solvent was removed by rotary evaporation. The crude product was recrystallized from ethyl acetate to give light yellow crystals which were then washed with anhydrous ether. The product, obtained in 72% yield (5.2 g) and melting at 129°-131° C., has the formula: ##STR1535##
Quantity
4.025 g
Type
reactant
Reaction Step One
Quantity
3.763 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound is prepared in known a manner from 30.8 g of nicotinic acid, 34.5 g of N-hydroxysuccinimide and 55 g of dicyclohexyl carbodiimide in 800 ml of dimethyl formamide. When the reaction is terminated, the mixture is concentrated in vacuo to one third of its volume, cooled to 0° C., filtered and the filtrate is evaporated to dryness in vacuo. The residue is recrystallized from 200 ml of isopropanol. Yield 49.0 g, melting point 137° to 138° C.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Nicotinic Acid N-Hydroxysuccinimide Ester a useful tool in chemical biology?

A: this compound is a highly reactive compound that facilitates the conjugation of nicotinic acid derivatives to molecules containing primary amine groups. This is particularly useful in peptide chemistry and bioconjugation. For instance, in one study, it was used to synthesize a fluorine-18 labeled CXCR4 ligand, 6-[18F]FPy-T140, by conjugating it to the N-terminus of a peptide precursor. [] This enabled the study of the CXCR4 receptor, a target of interest for various diseases. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: The N-hydroxysuccinimide ester group in this molecule is an excellent leaving group. When reacted with a primary amine, the nitrogen of the amine attacks the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide and the formation of a stable amide bond. This reactivity makes this compound a valuable tool for bioconjugation and labeling strategies.

Q3: Are there any examples of this compound being used to modify nucleoside structures?

A: Yes, researchers have successfully employed this compound to modify pyrimidine nucleosides. For example, it has been used to synthesize 5'-deoxy-5'-nicotinamido-6-azauridine by reacting it with 5'-amino-5'-deoxy-6-azauridine. [] This modification led to a compound exhibiting cytotoxic activity against CaOv cells in vitro. [] This highlights the potential of using this compound to create biologically active nucleoside derivatives.

  1. Kim, D. Y., et al. (2016). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with this compound (6-[18F]SFPy). Bioconjugate Chemistry, 27(11), 2953–2960.
  2. Mikhailov, S. N., et al. (1992). [Modification of pyrimidine nucleosides using nicotinic acid derivatives]. Bioorganicheskaia Khimiia, 18(8), 1081–1088.

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